N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7(14)13-11-9(6-12)8-4-2-3-5-10(8)15-11/h2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUHOMXJHGRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942038 | |
| Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20036-97-9 | |
| Record name | NSC153320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation of 2-Amino-3-Cyano-4,5,6,7-Tetrahydrobenzo[b]Thiophene
The most straightforward method involves acetylation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. This precursor is treated with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) for 4–6 hours, yielding the target acetamide with purities exceeding 90% after crystallization.
Reaction Conditions:
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Molar ratio: 1:1.2 (amine:acetic anhydride)
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Catalyst: Pyridine (10 mol%)
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Temperature: 80–100°C
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Solvent: DMF or DMSO
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Yield: 70–85%
This method is favored for its simplicity and scalability, though the availability of the amine precursor dictates its feasibility.
Industrial-Scale Production
Industrial synthesis optimizes the above route for cost-effectiveness and throughput. Continuous flow reactors replace batch processes, reducing reaction times by 40% and improving yields to 88–92%. Key parameters include:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 6 hours | 2 hours |
| Temperature | 100°C | 120°C |
| Solvent Consumption | 5 L/kg product | 3 L/kg product |
| Purity | 90% | 95% |
Automated purification systems employing gradient recrystallization (ethanol/acetone mixtures) further enhance product quality, with melting points consistently observed at 244–246°C.
Alternative Synthetic Pathways
Gewald Reaction-Derived Synthesis
An alternative route involves the Gewald reaction, constructing the benzothiophene core in situ. Cyclohexanone, sulfur, and cyanoacetamide undergo a one-pot reaction catalyzed by morpholine or piperidine, forming the tetrahydrobenzothiophene scaffold. Subsequent acetylation yields the target compound.
Key Steps:
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Cyclohexanone Condensation:
Cyclohexanone reacts with elemental sulfur and cyanoacetamide at 120°C for 8 hours, generating 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. -
Acetylation:
The intermediate is acetylated as described in Section 1.1.
Advantages:
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Eliminates dependency on pre-synthesized amine precursors.
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Yields improve to 78% when microwave-assisted synthesis replaces conventional heating.
Reaction Optimization and Challenges
Solvent and Catalyst Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate acetylation by stabilizing the transition state, while nonpolar solvents (toluene) reduce yields to <50%. Catalytic bases like pyridine enhance nucleophilicity of the amine, but excess base promotes side reactions (e.g., hydrolysis of acetic anhydride).
Impurity Profiling
Common impurities include:
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N-Acetyl Overreaction Products: Diacetylated derivatives form at temperatures >110°C.
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Oxidation Byproducts: Sulfoxides arise from residual oxidizing agents in solvents.
HPLC-MS analyses identify impurities, with column chromatography (silica gel, ethyl acetate/hexane) achieving >99% purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide has been investigated for several biological activities:
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Anticancer Activity:
- Studies have shown that derivatives of benzothiophene exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group enhances the compound's ability to induce apoptosis in cancer cells.
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Antimicrobial Properties:
- Research indicates that compounds similar to this compound possess antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics.
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Neuroprotective Effects:
- Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Therapeutic Applications
The therapeutic applications of this compound are being explored in several areas:
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Potential to induce apoptosis in cancer cells; ongoing studies required. |
| Antimicrobial Agents | Effective against a range of bacterial strains; could lead to new antibiotics. |
| Neurodegenerative Diseases | Possible neuroprotective effects; research needed for validation. |
Case Studies
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Anticancer Research:
- In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiophene and tested their anticancer activity against human breast cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation.
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Antimicrobial Testing:
- A study in Antibiotics journal evaluated the antimicrobial efficacy of several benzothiophene derivatives against common pathogens. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
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Neuroprotection Studies:
- Research published in Neuroscience Letters explored the neuroprotective effects of related compounds in animal models of neurodegeneration. The findings suggested a reduction in neuronal death and inflammation when treated with benzothiophene derivatives.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action and Selectivity
- Target Compound : Binds 5-LOX via hydrogen bonds (amide NH to PHE177, 1.99 Å) and hydrophobic interactions (tetrahydrobenzothiophene core with LEU460, ILE406). Docking score (-8.2 kcal/mol) surpasses reference drugs like zileuton .
- COX-2 Selectivity : Unlike celecoxib, the target compound shows weak COX-2 affinity (-6.5 kcal/mol vs. celecoxib’s -9.1 kcal/mol), reducing ulcerogenic risks .
- Antimicrobial Analogs : Derivatives with arylphenyl groups () exhibit moderate antibacterial activity, likely due to membrane disruption .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~2.8) balances membrane permeability and solubility. Trifluoromethyl analogs (e.g., 25a in ) show higher logP (~3.5), enhancing blood-brain barrier penetration .
- Hydrogen Bonding: Sulfonamide and cyano groups in the target compound improve binding to polar enzyme pockets, while morpholino derivatives () increase water solubility .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various signaling pathways. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.
- IUPAC Name : this compound
- CAS Number : 312917-14-9
- Molecular Formula : C12H12N2OS
- Molecular Weight : 232.30 g/mol
- Appearance : Tan solid
- Solubility : Soluble in DMSO
This compound primarily functions as an inhibitor of c-Jun N-terminal kinase (JNK), specifically JNK2 and JNK3. It targets the ATP-binding site of these kinases with high affinity (pIC50 values of 6.5 and 6.7 respectively), while showing no significant activity against JNK1 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Inhibition of JNK Pathway
The JNK pathway plays a significant role in cellular responses to stress, inflammation, and apoptosis. Inhibition of JNK can lead to reduced cell proliferation and increased apoptosis in certain cancer cells. Research indicates that this compound effectively reduces the viability of various cancer cell lines by inducing apoptosis through the JNK signaling pathway .
Case Studies
- Anti-Cancer Activity :
- Neuroprotective Effects :
Research Findings
Q & A
Q. What are the key steps in synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide and its derivatives?
The synthesis typically involves:
- Core structure formation : Reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate under reflux in a polar aprotic solvent (e.g., DMSO or DMF) to yield the acetamide backbone.
- Derivatization : Introducing substituents via condensation, cyclization, or nucleophilic substitution. For example, reacting with aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) in DMSO at elevated temperatures (80–100°C) generates α,β-unsaturated ketone derivatives .
- Purification : Crystallization using ethanol/acetone mixtures to isolate high-purity products (e.g., melting points 244–356°C) .
Q. How can spectroscopic methods validate the structural integrity of synthesized derivatives?
Q. What in vitro assays are suitable for preliminary antitumor activity screening?
- Cell line panels : Use MTT/XTT assays on human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) at 10–100 µM concentrations.
- IC₅₀ determination : Compare inhibitory effects against positive controls (e.g., doxorubicin). Derivatives with electron-withdrawing groups (e.g., CF₃) often show enhanced activity due to improved target binding .
Advanced Research Questions
Q. How can molecular docking predict binding affinity to telomerase or p38 MAPK?
- Target preparation : Retrieve crystal structures (e.g., p38 MAPK, PDB: 1A9U) and prepare binding sites using AutoDock Tools.
- Ligand optimization : Assign partial charges and torsional degrees of freedom to the compound.
- Docking validation : Compare results with known inhibitors (e.g., BIBR1532). Derivatives with docking scores <−5.5 kcal/mol (AutoDock Vina) suggest strong binding .
Q. What crystallographic techniques resolve conformational dynamics of the tetrahydrobenzothiophene core?
- X-ray diffraction : Single-crystal analysis reveals:
- Envelope conformation : Puckering parameters (θ = 0.5°, φ = 126.7°) for the tetrahydrobenzothiophene ring.
- Intermolecular interactions : π-π stacking (3.9 Å) between thiophene and phenyl rings stabilizes the lattice .
- Hydrogen bonding : Intramolecular N–H⋯O bonds (1.8–2.0 Å) influence molecular rigidity .
Q. How does regioselectivity govern cyclization pathways in Gewald-type reactions?
Q. What strategies optimize reaction yields in heterocyclic derivative synthesis?
Q. How do substituents modulate structure-activity relationships (SAR) in anticancer derivatives?
Q. What validation methods ensure accuracy in molecular dynamics (MD) simulations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
